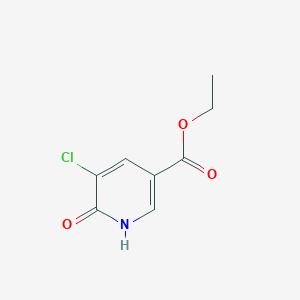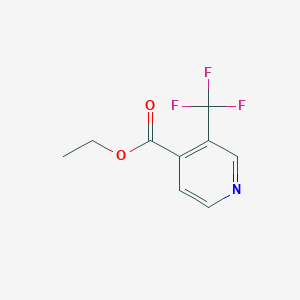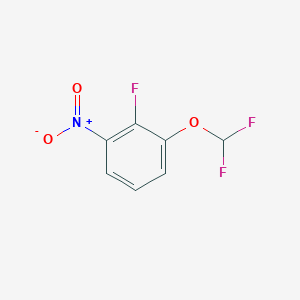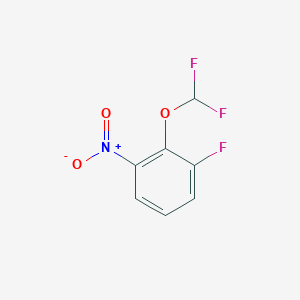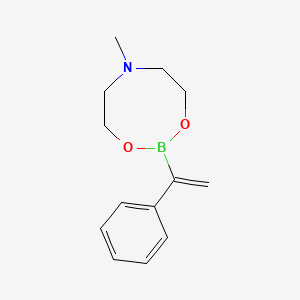
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Descripción general
Descripción
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane (6-MPD) is a boron-containing heterocyclic compound that has been studied in recent years for its myriad of potential applications in a variety of fields. 6-MPD has been found to be a useful reagent in a variety of organic synthesis reactions, as well as a promising compound for the development of new pharmaceuticals and materials.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane is part of a group of compounds known as 1,3,6,2-dioxazaborocanes. These compounds have been synthesized and structurally characterized in various studies. For instance, Lermontova et al. (2008) synthesized new 1,3,6,2-dioxazaborocanes with various substituents, providing insights into their structures and potential applications in synthesizing germanium derivatives (Lermontova et al., 2008).
Chemical Transformations and Derivatives
Dioxazaborocanes, including variants like 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, have been explored for their potential in chemical transformations. Da̧browski et al. (2007) described the synthesis of ortho-functionalized arylboronic acids and related compounds using a derivative of dioxazaborocane, demonstrating its utility in organic synthesis (Da̧browski et al., 2007).
Application in Fluorescence and Sensing
Some derivatives of 1,3,6,2-dioxazaborocane have been studied for their fluorescence properties and potential application in sensing. Frenois et al. (2016) investigated a derivative for fluorescent detection of hydrogen peroxide, showcasing its application in detecting peroxide-based explosives (Frenois et al., 2016).
Propiedades
IUPAC Name |
6-methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-12(13-6-4-3-5-7-13)14-16-10-8-15(2)9-11-17-14/h3-7H,1,8-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFMUGPSYWPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674916 | |
| Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane | |
CAS RN |
1150114-41-2 | |
| Record name | Tetrahydro-6-methyl-2-(1-phenylethenyl)-4H-1,3,6,2-dioxazaborocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)
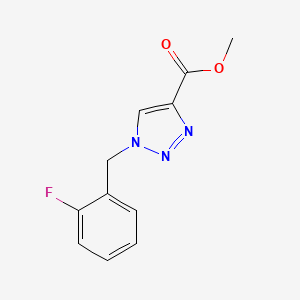
![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)



![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)

